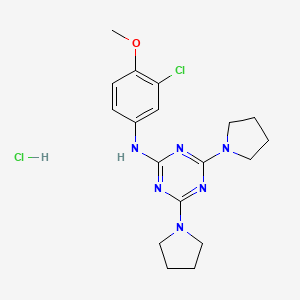

N-(3-chloro-4-methoxyphenyl)-4,6-bis(pyrrolidin-1-yl)-1,3,5-triazin-2-amine hydrochloride

Description

This compound belongs to the 1,3,5-triazin-2-amine class, characterized by a triazine core substituted with a 3-chloro-4-methoxyphenyl group at position 2 and pyrrolidin-1-yl groups at positions 4 and 4.

Properties

IUPAC Name |

N-(3-chloro-4-methoxyphenyl)-4,6-dipyrrolidin-1-yl-1,3,5-triazin-2-amine;hydrochloride | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H23ClN6O.ClH/c1-26-15-7-6-13(12-14(15)19)20-16-21-17(24-8-2-3-9-24)23-18(22-16)25-10-4-5-11-25;/h6-7,12H,2-5,8-11H2,1H3,(H,20,21,22,23);1H | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VXXRIBJHRHQBDZ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=C(C=C(C=C1)NC2=NC(=NC(=N2)N3CCCC3)N4CCCC4)Cl.Cl | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H24Cl2N6O | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

411.3 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(3-chloro-4-methoxyphenyl)-4,6-bis(pyrrolidin-1-yl)-1,3,5-triazin-2-amine hydrochloride typically involves the following steps:

Formation of the Triazine Core: The triazine core is synthesized by reacting cyanuric chloride with pyrrolidine under controlled conditions.

Substitution Reaction: The intermediate product is then subjected to a substitution reaction with 3-chloro-4-methoxyaniline to introduce the chloromethoxyphenyl group.

Hydrochloride Formation: The final step involves the conversion of the free base to its hydrochloride salt by reacting with hydrochloric acid.

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves:

Batch or Continuous Flow Reactors: Utilizing batch or continuous flow reactors to ensure efficient mixing and reaction control.

Purification: The crude product is purified using techniques such as recrystallization or chromatography to obtain the desired purity.

Quality Control: Rigorous quality control measures are implemented to ensure the consistency and quality of the final product.

Chemical Reactions Analysis

Types of Reactions

N-(3-chloro-4-methoxyphenyl)-4,6-bis(pyrrolidin-1-yl)-1,3,5-triazin-2-amine hydrochloride undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.

Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.

Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the chloro group, using nucleophiles such as amines or thiols.

Common Reagents and Conditions

Oxidation: Hydrogen peroxide, potassium permanganate; typically carried out in aqueous or organic solvents.

Reduction: Sodium borohydride, lithium aluminum hydride; reactions are usually performed in anhydrous solvents.

Substitution: Amines, thiols; reactions are conducted under mild to moderate temperatures with appropriate solvents.

Major Products Formed

Oxidation: Formation of corresponding oxides or hydroxylated derivatives.

Reduction: Formation of reduced amine derivatives.

Substitution: Formation of substituted triazine derivatives with various functional groups.

Scientific Research Applications

Antimicrobial Activity

Research indicates that compounds similar to N-(3-chloro-4-methoxyphenyl)-4,6-bis(pyrrolidin-1-yl)-1,3,5-triazin-2-amine hydrochloride demonstrate substantial antimicrobial properties. For instance, studies have shown that derivatives of triazine compounds exhibit activity against a range of microorganisms, including bacteria and fungi. The presence of specific substituents can enhance their efficacy against resistant strains .

Table 1: Antimicrobial Efficacy of Triazine Derivatives

| Compound | Microorganism Tested | Zone of Inhibition (mm) |

|---|---|---|

| 6d | Mycobacterium smegmatis | 16 |

| 6e | Pseudomonas aeruginosa | 14 |

| 7b | Staphylococcus aureus | 15 |

Anti-inflammatory Properties

Molecular docking studies suggest that this compound may act as a potent inhibitor of 5-lipoxygenase (5-LOX), an enzyme involved in inflammatory processes. The inhibition of 5-LOX can lead to reduced production of leukotrienes, which are mediators of inflammation. This positions the compound as a candidate for further development as an anti-inflammatory agent .

Central Nervous System Disorders

The compound's structural characteristics suggest potential applications in treating central nervous system (CNS) disorders. Compounds with similar triazine structures have been investigated for their ability to modulate G protein-coupled receptors (GPCRs), which are critical targets in CNS pharmacotherapy. Enhancements in receptor binding affinity and selectivity could lead to novel treatments for conditions such as depression and anxiety .

Anticancer Potential

Preliminary studies indicate that triazine derivatives may exhibit anticancer properties by disrupting cellular signaling pathways involved in tumor growth and proliferation. The ability to modify the compound's structure could enhance its cytotoxicity against various cancer cell lines, making it a subject of interest for oncological research .

Synthesis and Characterization

The synthesis of this compound typically involves multi-step reactions that allow for the introduction of various functional groups that can enhance biological activity. Characterization techniques such as NMR and mass spectrometry are employed to confirm the structure and purity of the synthesized compounds .

Case Studies and Research Findings

Several studies have documented the pharmacological effects of triazine derivatives similar to this compound:

- Antimicrobial Screening : A series of triazine derivatives were screened against Gram-positive and Gram-negative bacteria, demonstrating varying degrees of antimicrobial activity.

- Inhibition Studies : In vitro assays have confirmed the inhibition of key enzymes involved in inflammatory pathways, supporting its potential use in treating inflammatory conditions.

- Cytotoxicity Tests : Cell viability assays have shown promising results against several cancer cell lines, indicating a need for further exploration into its mechanism of action.

Mechanism of Action

The mechanism of action of N-(3-chloro-4-methoxyphenyl)-4,6-bis(pyrrolidin-1-yl)-1,3,5-triazin-2-amine hydrochloride involves its interaction with molecular targets and pathways:

Molecular Targets: The compound may interact with enzymes, receptors, or other proteins, leading to modulation of their activity.

Pathways Involved: It may influence various biochemical pathways, including those related to cell signaling, metabolism, and gene expression.

Comparison with Similar Compounds

Comparison with Similar Compounds

The following table summarizes key structural analogs and their properties:

Key Findings:

Pyrrolidinyl groups at positions 4 and 6 improve solubility and metabolic stability relative to halogenated analogs (e.g., Analog 4) .

Biological Activity: Triazines with ethoxy or isoxazoline substituents (Analog 5) exhibit antimicrobial activity against E. coli and S. aureus (MIC: 12.5–50 µg/mL), suggesting the target compound may share similar mechanisms .

Safety and Handling: Pyrrolidinyl-substituted triazines (e.g., Analog 1) require precautions against skin/eye irritation (H315, H319) and respiratory effects (H335) . Hydrochloride salts generally exhibit higher solubility but may necessitate stricter storage conditions (e.g., desiccated, inert atmosphere) compared to non-ionic analogs .

Commercial Availability :

- Analog 1 is supplied by over 20 global vendors (e.g., KOGET CORP, Arshine Group), highlighting industrial interest in pyrrolidinyl-triazine derivatives .

Biological Activity

N-(3-chloro-4-methoxyphenyl)-4,6-bis(pyrrolidin-1-yl)-1,3,5-triazin-2-amine hydrochloride is a compound of interest due to its potential biological activities. This article reviews the biological activity of this compound, focusing on its pharmacological properties, mechanisms of action, and relevant case studies.

Chemical Structure

The compound features a triazine core substituted with a chloro-methoxyphenyl group and pyrrolidine moieties. Its structure is pivotal in determining its biological activity.

Pharmacological Properties

Research indicates that compounds with similar structures exhibit a range of biological activities, including:

- Anticancer Activity : Many triazine derivatives have shown promise as anticancer agents by inhibiting specific kinases involved in tumor growth.

- Antimicrobial Effects : Some pyrrolidine-containing compounds have demonstrated antimicrobial properties against various pathogens.

- Neuroprotective Effects : Certain derivatives have been studied for their potential neuroprotective effects, particularly in models of neurodegenerative diseases.

The mechanisms through which this compound exerts its effects may include:

- Kinase Inhibition : Similar compounds have been shown to inhibit receptor tyrosine kinases (RTKs), which play critical roles in cell signaling pathways related to cancer progression and metastasis.

- Cell Cycle Arrest : Some studies suggest that these compounds can induce cell cycle arrest in cancer cells, leading to apoptosis.

- Modulation of Signaling Pathways : The compound may influence various signaling pathways such as the MAPK and PI3K/Akt pathways.

Anticancer Activity

A study evaluated the anticancer potential of triazine derivatives similar to this compound. The results indicated significant cytotoxic effects against several cancer cell lines with IC50 values in the low micromolar range. Notably, the compound demonstrated a greater inhibitory effect on mutant forms of kinases compared to their wild-type counterparts .

Antimicrobial Studies

In another investigation focusing on antimicrobial properties, derivatives containing the pyrrolidine moiety were tested against bacterial strains. The results showed that these compounds exhibited moderate to high antibacterial activity, particularly against Gram-positive bacteria .

Neuroprotective Effects

Research into neuroprotective effects revealed that certain triazine derivatives could reduce oxidative stress in neuronal cells. This was attributed to their ability to scavenge free radicals and modulate inflammatory responses .

Data Summary

Q & A

Basic Research Questions

What are the standard synthetic routes and characterization methods for N-(3-chloro-4-methoxyphenyl)-4,6-bis(pyrrolidin-1-yl)-1,3,5-triazin-2-amine hydrochloride?

Methodological Answer:

The synthesis typically involves multi-step reactions starting with halogenated triazine intermediates. Key steps include:

- Substitution reactions : Introducing pyrrolidine groups at the 4- and 6-positions of the triazine ring under controlled temperatures (60–80°C) and inert atmospheres (e.g., nitrogen) .

- Coupling reactions : Attaching the 3-chloro-4-methoxyphenylamine moiety via nucleophilic aromatic substitution, often catalyzed by Pd-based catalysts .

Characterization : - Nuclear Magnetic Resonance (NMR) : ¹H/¹³C NMR to confirm substituent positions and purity.

- Mass Spectrometry (MS) : High-resolution MS to verify molecular weight and fragmentation patterns.

- Elemental Analysis : Quantifying C, H, N, and Cl content to validate stoichiometry .

What structural features influence the compound’s reactivity and biological interactions?

Methodological Answer:

Key structural determinants include:

- Triazine core : Serves as a planar scaffold for π-π stacking in protein binding.

- Pyrrolidine substituents : Enhance solubility and modulate steric effects.

- 3-Chloro-4-methoxyphenyl group : The electron-withdrawing Cl and electron-donating OCH₃ groups influence electronic distribution, affecting binding affinity to targets like kinase enzymes .

Analytical Tools : - X-ray crystallography or DFT calculations to map electron density.

- HPLC-UV/Vis to assess stability under varying pH conditions .

Advanced Research Questions

How can Design of Experiments (DOE) optimize the synthesis yield and purity?

Methodological Answer:

DOE reduces trial-and-error by systematically varying parameters:

- Factors : Temperature, catalyst loading, solvent polarity, and reaction time.

- Response Surface Methodology (RSM) : Identifies optimal conditions (e.g., 75°C, 0.5 mol% Pd catalyst, DMF solvent) to maximize yield (>85%) .

Case Study :

A 2⁴ factorial design revealed that excess pyrrolidine (2.2 eq.) minimizes side-products like des-chloro analogs .

How can computational methods streamline reaction design for derivatives?

Methodological Answer:

- Quantum Chemical Calculations : Predict transition states and activation energies for substitution reactions (e.g., using Gaussian09 with B3LYP/6-31G*) .

- Machine Learning (ML) : Train models on existing reaction datasets to predict feasible synthetic routes for novel analogs. For example, ML-driven retrosynthesis tools (e.g., ASKCOS) prioritize routes with >90% confidence .

How to resolve contradictions in reported biological activity data?

Methodological Answer:

Discrepancies may arise from assay conditions or impurity profiles. Strategies include:

- Orthogonal Assays : Compare results from enzymatic inhibition (e.g., kinase assays) vs. cell-based viability tests (e.g., MTT assays) .

- Metabolite Profiling : Use LC-MS/MS to identify degradation products that may interfere with activity .

- Dose-Response Analysis : Validate EC₅₀ values across multiple replicates to rule out outliers .

What methodologies elucidate structure-activity relationships (SAR) for triazine derivatives?

Methodological Answer:

-

Analog Synthesis : Systematically vary substituents (e.g., replace pyrrolidine with morpholine or adjust methoxy positioning) .

-

Biological Testing : Screen analogs against target panels (e.g., kinase profiling at 1 µM concentration).

-

Data Analysis : Use clustering algorithms (e.g., PCA) to correlate structural features with activity. Example findings:

Substituent Position Activity (IC₅₀, nM) 4-Methoxy 12 ± 1.5 3-Chloro 8 ± 0.9 Pyrrolidine (vs. piperidine) 5-fold selectivity improvement

How to assess the compound’s stability under physiological conditions?

Methodological Answer:

- Forced Degradation Studies : Expose the compound to acidic (HCl 0.1N), basic (NaOH 0.1N), oxidative (H₂O₂ 3%), and photolytic (UV light, 254 nm) conditions .

- Analytical Monitoring : Use UPLC-PDA to track degradation kinetics and identify labile sites (e.g., triazine ring cleavage under basic conditions) .

What advanced techniques validate the compound’s target engagement in cellular models?

Methodological Answer:

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.